[3-(Dimethylamino)-2,2-dimethylpropyl](furan-2-ylmethyl)amine
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Overview
Description
3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound that features both a furan ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of furan derivatives with dimethylamino compounds. One common method involves the alkylation of furan with a dimethylaminoalkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield tetrahydrofuran derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological molecules. It can also serve as a precursor for the synthesis of biologically active compounds .
Medicine
In medicinal chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and resins. Its unique structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)propylamine
- 2-(Dimethylamino)ethylamine
- 4-(Dimethylamino)butylamine
Uniqueness
3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to its specific structural arrangement, which combines the properties of both the furan ring and the dimethylamino group. This unique structure allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)-N,N,2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H22N2O/c1-12(2,10-14(3)4)9-13-8-11-6-5-7-15-11/h5-7,13H,8-10H2,1-4H3 |
InChI Key |
QIXTVKGKOJEYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=CO1)CN(C)C |
Origin of Product |
United States |
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